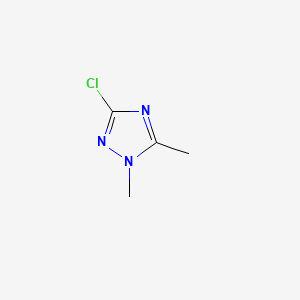

3-Chloro-1,5-dimethyl-1H-1,2,4-triazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1,5-dimethyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN3/c1-3-6-4(5)7-8(3)2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYTZKXBCNLOMSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50205189 | |

| Record name | 1H-1,2,4-Triazole, 3-chloro-1,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56616-94-5 | |

| Record name | 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56616-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole, 3-chloro-1,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056616945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole, 3-chloro-1,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole

Section 1: Introduction and Compound Identity

3-Chloro-1,5-dimethyl-1H-1,2,4-triazole is a substituted heterocyclic compound belonging to the triazole family. The core 1,2,4-triazole ring is a five-membered aromatic system containing three nitrogen atoms and two carbon atoms, which is a structural motif of significant interest in medicinal and agricultural chemistry.[1][2] The substituents—a chlorine atom at the 3-position, a methyl group at the 5-position, and a methyl group on the N1 nitrogen—confer specific chemical properties that modulate its reactivity, stability, and biological activity.[1]

This guide provides a comprehensive overview of the known physical properties of this compound and presents a systematic, field-proven approach for the experimental determination of its core physicochemical parameters. For researchers in drug discovery and agrochemical development, a thorough understanding of these properties is not merely academic; it is a foundational requirement for predicting compound behavior, designing effective formulations, and ensuring safe handling.

Section 2: Known Physicochemical Properties

Publicly available data for this compound is limited. The following table summarizes the established identification and property data, sourced from chemical suppliers and databases. The scarcity of comprehensive data necessitates a robust experimental characterization workflow for any research program utilizing this compound.

Table 1: Summary of Known Properties for this compound

| Property | Value | Source(s) |

| CAS Number | 56616-94-5 | , |

| Molecular Formula | C₄H₆ClN₃ | |

| Molecular Weight | 131.56 g/mol | |

| Physical Form | Solid at room temperature | , |

| Solubility | Soluble in polar organic solvents | |

| InChI Key | KYTZKXBCNLOMSF-UHFFFAOYSA-N | , |

| SMILES | CC1=NN(C)C(Cl)=N1 |

Section 3: Experimental Protocols for Comprehensive Characterization

To address the data gaps, this section provides detailed, self-validating protocols for determining the critical physical properties of a newly synthesized or procured batch of this compound.

Causality Behind the Workflow

The logical flow of characterization is paramount. We begin with identity and purity confirmation (Spectroscopy, Melting Point), as these validate the material for further study. Subsequent analyses (Solubility, LogP, pKa) provide data crucial for predicting the compound's behavior in biological and environmental systems.

Caption: Workflow for Physicochemical Characterization.

Protocol: Spectroscopic Characterization (NMR, IR, MS)

Expertise & Experience: This trifecta of spectroscopic techniques provides an orthogonal, self-validating system for structural confirmation. Mass Spectrometry confirms the molecular weight. NMR provides the carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of key functional groups and the absence of starting materials.

Methodology:

-

Sample Preparation:

-

NMR: Dissolve ~5-10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

IR: Prepare a KBr pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

MS: Dissolve a sub-milligram quantity in a suitable solvent (e.g., methanol or acetonitrile) for analysis by Electrospray Ionization (ESI).

-

-

¹H NMR Spectroscopy:

-

Expected Signals: Two sharp singlets in the aliphatic region. One singlet corresponding to the three protons of the C5-methyl group and another singlet for the three protons of the N1-methyl group.

-

Causality: The absence of proton-proton coupling will result in singlets. The chemical shifts will be influenced by the aromatic triazole ring and the neighboring heteroatoms.

-

-

¹³C NMR Spectroscopy:

-

Expected Signals: Four distinct signals. Two signals for the two methyl carbons, and two signals for the C3 and C5 carbons of the triazole ring. The C3 carbon, bonded to chlorine, is expected to be significantly downfield.

-

Causality: The unique electronic environment of each carbon atom results in a distinct chemical shift, providing a fingerprint of the carbon skeleton.

-

-

IR Spectroscopy:

-

Expected Bands: Look for C-H stretching vibrations (~2900-3000 cm⁻¹), C=N and N=N stretching within the aromatic ring (~1400-1600 cm⁻¹), and a C-Cl stretching vibration (~600-800 cm⁻¹). The absence of broad O-H or N-H bands confirms the N-methylation.

-

-

Mass Spectrometry:

-

Expected Result: The ESI-MS in positive mode should show a prominent ion peak [M+H]⁺ at m/z 132.02. Critically, the isotopic pattern characteristic of a single chlorine atom (an M+2 peak at ~m/z 134.02 with roughly one-third the intensity of the M peak) must be observed for definitive confirmation.

-

Protocol: Melting Point Determination

Expertise & Experience: A sharp, well-defined melting point is a strong indicator of high purity. A broad melting range (>2 °C) suggests the presence of impurities or multiple crystalline forms. This simple test is a rapid and cost-effective quality control check.

Methodology:

-

Sample Preparation: Finely powder a small amount of the dry solid.

-

Measurement: Pack the powder into a capillary tube to a depth of 2-3 mm.

-

Analysis: Place the tube in a calibrated melting point apparatus. Heat at a rate of ~10 °C/min initially, then slow to 1-2 °C/min near the expected melting point.

-

Reporting: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. For a pure compound, this range should be narrow.

Protocol: Aqueous Solubility and Partition Coefficient (LogP)

Expertise & Experience: Solubility and lipophilicity (LogP) are cornerstone properties in drug development, governing absorption, distribution, metabolism, and excretion (ADME). For agrochemicals, they influence soil mobility and plant uptake. The shake-flask method, while traditional, remains the gold standard for LogP determination.

Methodology:

-

Aqueous Solubility (Thermodynamic):

-

Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

-

Agitate the suspension at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Filter the suspension through a 0.22 µm filter to remove undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.

-

-

LogP (n-Octanol/Water Shake-Flask Method):

-

Prepare a stock solution of the compound in n-octanol.

-

Mix a known volume of this stock solution with an equal volume of water (pre-saturated with n-octanol).

-

Shake the mixture vigorously for several hours to allow for partitioning, then centrifuge to ensure complete phase separation.

-

Carefully sample both the aqueous and n-octanol layers.

-

Determine the concentration of the compound in each layer by HPLC-UV.

-

Calculate LogP as: Log₁₀ ( [Concentration in Octanol] / [Concentration in Water] ).

-

Section 4: Safety and Handling

Trustworthiness: Safe laboratory practice is non-negotiable. All handling protocols must be based on known hazard information and conservative risk assessment.

-

Hazard Identification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[3] It may cause skin, eye, and respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Section 5: Conclusion

This compound is a valuable heterocyclic building block. While its fundamental identifiers are established, a comprehensive public dataset of its physical properties is lacking. This guide provides not only the known data but, more importantly, a robust, scientifically-grounded framework for researchers to fully characterize the compound. Adherence to these detailed protocols will ensure data integrity, promote safe handling, and empower scientists to effectively utilize this molecule in the advancement of pharmaceutical and agricultural research.

References

Sources

An In-depth Technical Guide to 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole (CAS Number: 56616-94-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole, a heterocyclic compound with significant potential in medicinal chemistry and agrochemical research. The 1,2,4-triazole core is a well-established pharmacophore known for its diverse biological activities, including antifungal, antibacterial, and anticancer properties.[1][2][3] The presence of a reactive chloro group at the 3-position, combined with the electronic influence of the two methyl groups, makes this molecule a versatile intermediate for the synthesis of novel bioactive compounds. This document will delve into the chemical and physical properties, synthesis, reactivity, and potential applications of this compound, offering insights for its strategic utilization in research and development.

Chemical and Physical Properties

This compound is a solid at room temperature, characterized by a five-membered aromatic ring containing three nitrogen atoms and two carbon atoms.[4] The key structural features include a chlorine atom at the C3 position, a methyl group at the N1 position, and a methyl group at the C5 position.

Structural and Physicochemical Data

While specific experimental data for this compound is not extensively available in the reviewed literature, the following table summarizes its known and predicted properties.

| Property | Value | Source |

| CAS Number | 56616-94-5 | [4] |

| Molecular Formula | C₄H₆ClN₃ | [4] |

| Molecular Weight | 131.56 g/mol | Calculated |

| Physical Form | Solid | [4] |

| SMILES | ClC1=NN(C)C(C)=N1 | [4] |

| InChI | 1S/C4H6ClN3/c1-3-6-4(5)7-8(3)2/h1-2H3 | [4] |

| InChIKey | KYTZKXBCNLOMSF-UHFFFAOYSA-N | [4] |

Note: Some properties of the closely related compound, 3-chloro-1-methyl-1H-1,2,4-triazole (CAS 56616-92-3), have been computationally predicted and are provided for reference.[5]

| Predicted Property (for C₃H₄ClN₃) | Value | Source |

| Molecular Weight | 117.54 g/mol | [5] |

| XLogP3 | 0.1 | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 0 | [5] |

| Exact Mass | 117.0093748 Da | [5] |

| Monoisotopic Mass | 117.0093748 Da | [5] |

| Topological Polar Surface Area | 30.7 Ų | [5] |

| Heavy Atom Count | 7 | [5] |

| Complexity | 67.2 | [5] |

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum of a 1,2,4-triazole derivative is expected to show characteristic absorption bands for C=N stretching in the region of 1600-1411 cm⁻¹ and N=N stretching between 1570-1550 cm⁻¹.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would likely show signals corresponding to the two methyl groups. The ¹³C NMR spectrum would display signals for the two methyl carbons and the two ring carbons.

-

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound was not found in the surveyed literature, its synthesis can be logically deduced from established methods for preparing substituted 1,2,4-triazoles.[7][8] A plausible synthetic route would involve the cyclization of appropriate precursors.

Conceptual Synthetic Pathway

A common method for the synthesis of 1,2,4-triazoles is the Pellizzari reaction, which involves the reaction of an amide with a hydrazide.[9] Another approach is the Einhorn–Brunner reaction, involving the condensation of a substituted hydrazine with a diacylamine.[9] For the target molecule, a potential pathway could involve the cyclization of a substituted thiosemicarbazide followed by chlorination.

Caption: A plausible synthetic pathway for this compound.

General Experimental Protocol for 1,2,4-Triazole Synthesis (Illustrative)

The following is a generalized protocol for the synthesis of a 1,2,4-triazole ring system, which would require optimization for the specific target molecule.

-

Formation of the Thiosemicarbazide Intermediate:

-

Dissolve the starting hydrazine derivative in a suitable solvent (e.g., ethanol).

-

Add the appropriate isothiocyanate dropwise at room temperature.

-

Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

The resulting thiosemicarbazide intermediate can be isolated by filtration or evaporation of the solvent.

-

-

Cyclization to the Triazole-thiol:

-

Dissolve the thiosemicarbazide intermediate in an alkaline solution (e.g., aqueous sodium hydroxide).

-

Reflux the mixture for several hours.

-

After cooling, acidify the solution with a mineral acid (e.g., HCl) to precipitate the triazole-thiol.

-

Collect the precipitate by filtration, wash with water, and dry.

-

-

Chlorination:

-

Suspend the triazole-thiol in a suitable chlorinating agent (e.g., phosphorus oxychloride or thionyl chloride).

-

Heat the mixture under reflux for several hours.

-

After cooling, carefully pour the reaction mixture onto crushed ice.

-

The crude chloro-triazole can be extracted with an organic solvent and purified by recrystallization or column chromatography.

-

Chemical Reactivity and Synthetic Applications

The chemical reactivity of this compound is primarily dictated by the chloro substituent at the C3 position, which acts as a good leaving group in nucleophilic aromatic substitution reactions.[1] This makes the compound a valuable building block for the synthesis of a wide range of 3-substituted-1,5-dimethyl-1H-1,2,4-triazoles.

Nucleophilic Substitution Reactions

The electron-deficient nature of the triazole ring carbon atoms, due to the presence of adjacent electronegative nitrogen atoms, facilitates nucleophilic attack at the C3 position.[10]

Caption: General scheme of nucleophilic substitution on this compound.

Common nucleophiles that can be employed include:

-

Amines: Reaction with primary or secondary amines yields 3-amino-1,5-dimethyl-1H-1,2,4-triazole derivatives. These reactions are typically carried out in the presence of a base.

-

Thiols: Reaction with thiols leads to the formation of 3-thioether-1,5-dimethyl-1H-1,2,4-triazole derivatives.

-

Alkoxides and Phenoxides: Reaction with alkoxides or phenoxides produces 3-alkoxy- or 3-aryloxy-1,5-dimethyl-1H-1,2,4-triazole derivatives.

These substitution reactions are fundamental to the diversification of the 1,2,4-triazole scaffold, enabling the synthesis of libraries of compounds for biological screening.

Potential Applications in Drug Discovery and Agrochemicals

The 1,2,4-triazole nucleus is a privileged structure in medicinal and agrochemical chemistry.[2][11] Many commercially successful drugs and pesticides contain this heterocyclic core.[12]

Antifungal Activity

A primary application of 1,2,4-triazole derivatives is as antifungal agents.[11][13] They are known to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1] The structural features of this compound make it a promising scaffold for the development of new antifungal compounds.

Herbicidal Activity

Certain 1,2,4-triazole derivatives have demonstrated potent herbicidal activity.[12] By modifying the substituents on the triazole ring, it is possible to develop selective herbicides. This compound serves as a key intermediate for synthesizing novel herbicidal candidates.

Other Potential Biological Activities

Derivatives of 1,2,4-triazole have been reported to possess a wide range of other biological activities, including:

The versatility of the 3-chloro group allows for the introduction of various pharmacophores, making this compound a valuable starting material for exploring these therapeutic areas.

Safety and Handling

Based on the available safety data for this compound and its close analogs, appropriate safety precautions should be taken when handling this compound.

Hazard Classifications:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]

-

Skin Irritation: Causes skin irritation.[5]

-

Eye Irritation: Causes serious eye irritation.[5]

-

Specific target organ toxicity, single exposure (Respiratory tract irritation): May cause respiratory irritation.[5]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Store in a tightly closed container in a cool, dry place.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a heterocyclic compound of significant interest to the scientific community, particularly in the fields of drug discovery and agrochemical development. Its key feature is the reactive chloro group, which allows for facile derivatization through nucleophilic substitution reactions. This versatility enables the synthesis of a diverse array of novel compounds with the potential for a wide range of biological activities. While specific experimental data for this compound is limited in the public domain, this guide provides a comprehensive overview based on the well-established chemistry of the 1,2,4-triazole scaffold. Further research into the synthesis, reactivity, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 143393, 3-chloro-1-methyl-1H-1,2,4-triazole. Retrieved from [Link]

- Johns Hopkins University. (2022). Design, synthesis, and biological evaluation of 1,2,4-triazole derivatives as potent antitubercular agents. Journal of Medicinal Chemistry.

- PubMed. (2022). Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential Nrf2 activators for the treatment of cerebral ischemic injury. European Journal of Medicinal Chemistry.

-

Xiangshuo Chemical. (n.d.). Six common triazole pesticides. Retrieved from [Link]

- Journal of University of Anbar for Pure Science. (2025).

- ResearchGate. (2010).

- ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds.

- National Institutes of Health. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs.

- National Institutes of Health. (2022).

- UTAR Institutional Repository. (n.d.).

- Zaporizhzhia State Medical University. (2022).

- National Institutes of Health. (n.d.). Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents.

- ResearchGate. (n.d.). Examples of 1H-1,2,4-triazole-based agrochemicals.

- ResearchGate. (n.d.). (PDF)

- Iraqi Journal of Science. (n.d.). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.

- TSi Journals. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE.

- Google Patents. (n.d.).

- International Journal of Science and Research (IJSR). (2016). Chemistry of 1, 2, 4-Triazole: A Review Article.

- ResearchGate. (n.d.). Chemistry of 1, 2, 4-Triazole: A Review Article.

- ResearchGate. (n.d.). (PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES.

- SciSpace. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review.

- Google Patents. (n.d.). WO2018184579A1 - Triazole compound and use thereof in agriculture.

- ResearchGate. (2007). The preparation of 3:5-dimethyl-1-phenyl-1:2:4-triazole. Journal of Applied Chemistry.

- Fisher Scientific. (n.d.). 3-Chloro-1,2,4-triazole, 97+%, Thermo Scientific.

- ChemicalBook. (2022). Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole.

- IISTE.org. (n.d.).

- N.d. MD4505C1 - Process for the synthesis of 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one.

- National Institutes of Health. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemmethod.com [chemmethod.com]

- 3. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-chloro-1-methyl-1H-1,2,4-triazole | C3H4ClN3 | CID 143393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ijsr.net [ijsr.net]

- 7. isres.org [isres.org]

- 8. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 10. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. Six common triazole pesticides - News - 湘硕化工 [solarchem.cn]

- 13. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 15. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential Nrf2 activators for the treatment of cerebral ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for the heterocyclic compound 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole. This molecule is of interest to researchers in medicinal chemistry and materials science due to the versatile reactivity of the 1,2,4-triazole scaffold.[1][2][3] Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation in novel drug development and material synthesis.

This document will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretations are grounded in fundamental principles of spectroscopy and supported by data from analogous substituted 1,2,4-triazole systems.

Molecular Structure and Spectroscopic Overview

This compound possesses a five-membered aromatic ring containing three nitrogen atoms, substituted with a chlorine atom at the 3-position and two methyl groups at the 1- and 5-positions. The strategic placement of these substituents dictates the electronic environment of the molecule and, consequently, its interaction with electromagnetic radiation and its fragmentation behavior.

| Property | Value |

| Molecular Formula | C₄H₆ClN₃ |

| Molecular Weight | 131.57 g/mol |

| CAS Number | 56616-94-5 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide distinct and diagnostic signals for the two methyl groups and the carbon atoms of the triazole ring.

Experimental Protocol: NMR Spectroscopy

A standard approach for acquiring high-resolution NMR spectra of this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can slightly influence chemical shifts.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[4]

-

Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D correlation spectra (e.g., HSQC, HMBC) to confirm assignments.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be simple, showing two distinct singlets corresponding to the two methyl groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.7 - 4.0 | Singlet | 3H | N-CH₃ | The methyl group attached to the nitrogen atom is expected to be deshielded due to the electronegativity of the nitrogen and the aromatic nature of the triazole ring. |

| ~ 2.4 - 2.7 | Singlet | 3H | C-CH₃ | The methyl group attached to the carbon atom of the triazole ring is expected to be in a more shielded environment compared to the N-methyl group. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 155 - 160 | C3 | The carbon atom bearing the chlorine atom (C3) is expected to be significantly deshielded due to the electronegativity of the chlorine and adjacent nitrogen atoms. |

| ~ 148 - 153 | C5 | The carbon atom bearing the methyl group (C5) will also be deshielded due to its position in the aromatic ring. |

| ~ 35 - 40 | N-CH₃ | The N-methyl carbon will appear in the typical range for methyl groups attached to nitrogen in heterocyclic systems. |

| ~ 12 - 17 | C-CH₃ | The C-methyl carbon will be more shielded compared to the N-methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by vibrations of the triazole ring and the attached substituents.

Experimental Protocol: IR Spectroscopy

A typical procedure for obtaining the IR spectrum is as follows:

-

Sample Preparation: For a solid sample, the KBr pellet technique is common.[5] A small amount of the compound is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with a solid sample.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3000 - 2850 | C-H stretching | Methyl groups |

| 1600 - 1450 | C=N and N=N stretching | 1,2,4-Triazole ring[1][6] |

| 1450 - 1350 | C-H bending | Methyl groups |

| 1300 - 1100 | C-N stretching | 1,2,4-Triazole ring |

| 800 - 700 | C-Cl stretching | Chloro substituent |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.

Experimental Protocol: Mass Spectrometry

A standard method for obtaining the mass spectrum is:

-

Sample Introduction: The sample can be introduced directly into the ion source or via a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization method that typically shows a prominent molecular ion peak.

-

Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum and Fragmentation

The mass spectrum is expected to show a molecular ion peak [M]⁺ and several fragment ions. The presence of chlorine will be indicated by the characteristic isotopic pattern of the molecular ion peak ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio).

Table of Predicted Fragment Ions:

| m/z | Proposed Fragment |

| 131/133 | [C₄H₆ClN₃]⁺ (Molecular Ion) |

| 116/118 | [M - CH₃]⁺ |

| 96 | [M - Cl]⁺ |

| 70 | [C₃H₄N₂]⁺ |

| 55 | [C₂H₃N₂]⁺ |

Proposed Fragmentation Pathway:

The fragmentation of this compound under electron ionization is likely to proceed through several key pathways. The initial molecular ion can undergo the loss of a methyl radical or a chlorine radical. Subsequent fragmentation can involve the cleavage of the triazole ring.

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Conclusion

The predicted spectroscopic data presented in this guide provides a foundational understanding of the key analytical features of this compound. These predictions, based on established principles and data from related compounds, offer a robust framework for researchers to identify and characterize this molecule in various experimental settings. The provided protocols outline standard methodologies for acquiring high-quality spectroscopic data, ensuring reproducibility and reliability in research and development applications.

References

-

Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46. Available at: [Link]

-

Sravya, G., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1). Available at: [Link]

-

ResearchGate. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Available at: [Link]

-

MDPI. (n.d.). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. Available at: [Link]

-

African Journals Online (AJOL). (n.d.). SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. Available at: [Link]

-

SpectraBase. (n.d.). 3-chloro-1H-1,2,4-triazole - Optional[FTIR] - Spectrum. Available at: [Link]

-

International Journal of Science and Research (IJSR). (n.d.). Chemistry of 1, 2, 4-Triazole: A Review Article. Available at: [Link]

-

UTAR Institutional Repository. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4-THIADIAZOLE DERIVATIVES. Available at: [Link]

-

Al-Nahrain University. (2025). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Journal of Al-Nahrain University, 28(1). Available at: [Link]

-

PubChem. (n.d.). 3-chloro-1-methyl-1H-1,2,4-triazole. Available at: [Link]

-

TSI Journals. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. Available at: [Link]

-

The Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. Available at: [Link]

-

ResearchGate. (n.d.). Experimental (a)[7] and theoretical (b) IR spectra of triazole. Available at: [Link]

-

ISRES. (n.d.). synthesis of 1,2,4 triazole compounds. Available at: [Link]

-

IJRPC. (n.d.). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. Available at: [Link]

-

PubChemLite. (n.d.). 3-chloro-4,5-dimethyl-4h-1,2,4-triazole. Available at: [Link]

-

SpectraBase. (n.d.). 3-chloro-1H-1,2,4-triazole - Optional[1H NMR] - Spectrum. Available at: [Link]

-

PubMed. (2023). Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. Available at: [Link]

-

EURL-Pesticides. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry. Available at: [Link]

-

ResearchGate. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Available at: [Link]

-

MDPI. (n.d.). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Available at: [Link]

-

PubMed. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Available at: [Link]

Sources

- 1. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 2. researchgate.net [researchgate.net]

- 3. Buy 3-chloro-1-(2-phenylethyl)-1H-1,2,4-triazole [smolecule.com]

- 4. rsc.org [rsc.org]

- 5. spectrabase.com [spectrabase.com]

- 6. ijsr.net [ijsr.net]

- 7. ajol.info [ajol.info]

An In-depth Technical Guide to the Solubility of 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-1,5-dimethyl-1H-1,2,4-triazole is a substituted heterocyclic compound belonging to the triazole class of molecules. Derivatives of 1,2,4-triazole are of significant scientific interest due to their wide-ranging biological activities, which have led to their use in pharmaceutical and agricultural chemistry.[1] Understanding the solubility of this specific compound is a critical prerequisite for its application in synthesis, formulation development, and biological screening. While specific quantitative solubility data for this compound is not extensively published, this guide provides a framework for predicting its solubility based on its physicochemical properties and the known behavior of analogous structures. Most importantly, it details a robust, field-proven experimental protocol for the precise determination of its solubility in various organic solvents, empowering researchers to generate reliable data for their specific applications.

Introduction and Physicochemical Profile

The 1,2,4-triazole ring is a key pharmacophore found in numerous therapeutic agents, valued for its metabolic stability and ability to engage in hydrogen bonding.[2] The subject of this guide, this compound, is a solid at room temperature with the molecular formula C₄H₆ClN₃.

Its structure dictates its solubility behavior:

-

The Triazole Core: The five-membered ring with three nitrogen atoms is inherently polar and can act as a hydrogen bond acceptor, promoting interaction with polar solvents.[3]

-

Substituents: The chloro and two methyl groups attached to the ring increase the molecule's lipophilicity and reduce its ability to self-associate through hydrogen bonding compared to the unsubstituted parent triazole.

This amphiphilic nature—a polar core with nonpolar substituents—suggests that its solubility will be highly dependent on the chosen solvent system. Based on structurally related compounds, it is predicted to have favorable solubility in polar organic solvents. For instance, the parent 1H-1,2,4-triazole is soluble in water and organic solvents like methanol and ethanol, while other chlorinated triazoles also show good solubility in polar solvents like methanol and dimethylformamide (DMF).[2][4][5]

Predicted Solubility Profile in Common Organic Solvents

The principle of "like dissolves like" provides a predictive framework for the solubility of this compound. The molecule's moderate polarity suggests a graduated solubility across the spectrum of common laboratory solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The solvent's ability to hydrogen bond can effectively solvate the nitrogen atoms of the triazole ring. |

| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | High to Moderate | These solvents have strong dipole moments that can interact with the polar triazole core. Lack of hydrogen bond donation may slightly limit solubility compared to protic solvents. |

| Moderate Polarity | Dichloromethane (DCM), Chloroform | Moderate to Low | These solvents can offer some dipole-dipole interactions but lack the strong hydrogen bonding capability needed to effectively solvate the polar ring system. |

| Nonpolar | Hexanes, Toluene | Low to Insoluble | The weak van der Waals forces of these solvents are insufficient to overcome the crystal lattice energy of the solid compound and solvate its polar core. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To move from prediction to precise quantification, a standardized experimental approach is essential. The equilibrium shake-flask method is the gold standard for determining the solubility of a solid in a liquid.[6] This protocol is designed as a self-validating system to ensure that true thermodynamic equilibrium is achieved.

Step-by-Step Methodology

-

Material Preparation:

-

Ensure the this compound solute is of high purity.[6] Impurities can artificially inflate or decrease measured solubility.

-

Use high-purity, anhydrous solvents.

-

Prepare a series of vials (e.g., 20 mL glass scintillation vials with PTFE-lined caps) for each solvent to be tested.

-

-

Establishing Equilibrium:

-

Add an excess amount of the solid compound to each vial containing a known volume or mass of the solvent. The presence of undissolved solid at the end of the experiment is critical to confirm that the solution is saturated.[6]

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Temperature control is paramount as solubility is temperature-dependent.[3][6]

-

Agitate the vials for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended.[6]

-

-

Sample Separation and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature bath for several hours to allow the excess solid to settle.

-

Carefully withdraw a clear aliquot of the supernatant using a pipette fitted with a filter (e.g., a 0.45 µm PTFE syringe filter) to prevent transfer of any undissolved solid.

-

Accurately dilute the filtered aliquot with a suitable solvent to bring the concentration within the linear range of the chosen analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

Calculate the concentration of the saturated solution based on the calibration curve and the dilution factor. Express the final solubility in appropriate units (e.g., mg/mL, mol/L).

-

Workflow Visualization

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Safety, Handling, and Storage

Proper handling is crucial when working with any chemical intermediate. For this compound, the following precautions, derived from data for the compound and its close analogs, should be observed.

-

Hazard Identification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral; H302). It may cause skin, eye, and respiratory irritation.[7][8]

-

Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[8][9] Avoid dust generation.[10] After handling, wash hands thoroughly.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location.[8] Keep away from incompatible materials such as strong oxidizing agents.[8][11]

Conclusion

References

-

3-chloro-1-methyl-1H-1,2,4-triazole. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

1,2,4-Triazole. (n.d.). Solubility of Things. Retrieved January 18, 2026, from [Link]

-

Bergström, C. A. S. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved January 18, 2026, from [Link]

-

Kumar, K., Awasthi, M., & Dwivedi, A. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. Retrieved January 18, 2026, from [Link]

-

Abubakar, A. (2017, November 2). Solubility of triazole?. ResearchGate. Retrieved January 18, 2026, from [Link]

-

1,2,4-1H-Triazole, 99.5% Material Safety Data Sheet. (n.d.). Cole-Parmer. Retrieved January 18, 2026, from [Link]

-

Method for Trifuzol-Neo assay determination by GC-MS. (n.d.). RJPT. Retrieved January 18, 2026, from [Link]

-

Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery. (n.d.). ACS Publications. Retrieved January 18, 2026, from [Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Buy 3-chloro-1-(2-phenylethyl)-1H-1,2,4-triazole [smolecule.com]

- 5. 3-Chloro-1,2,4-triazole, 97+%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. 3-chloro-1-methyl-1H-1,2,4-triazole | C3H4ClN3 | CID 143393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Technical Guide to the Thermal Stability and Decomposition of 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated thermal stability and decomposition pathways of 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole. While specific experimental data for this compound is not extensively available in public literature, this document, authored from the perspective of a Senior Application Scientist, synthesizes established principles from the study of analogous 1,2,4-triazole derivatives to forecast its behavior. We will explore the causative links between molecular structure and thermal resilience, detail rigorous, self-validating experimental protocols for characterization, and present a logical framework for understanding its decomposition kinetics and mechanism. This guide is intended to equip researchers in drug development and materials science with the foundational knowledge and practical methodologies required to investigate the thermal properties of this and similar heterocyclic compounds.

Introduction: The Significance of 1,2,4-Triazoles

The 1,2,4-triazole moiety is a cornerstone in medicinal and materials chemistry, prized for its metabolic stability and diverse biological activities, which include antifungal, antiviral, and anticancer properties.[1][2][3][4] The thermal stability of these compounds is a critical parameter, influencing everything from synthesis and purification to storage and formulation in pharmaceutical applications.[2] Understanding the thermal decomposition profile is paramount for ensuring the safety, efficacy, and shelf-life of active pharmaceutical ingredients (APIs) and energetic materials.[5]

This compound, with its specific substitution pattern, presents a unique case study. The presence of a chloro group and two methyl groups on the triazole ring is expected to significantly influence its thermal behavior compared to the parent heterocycle. This guide will provide a projected analysis of its thermal characteristics.

Predicted Thermal Stability Profile

The thermal stability of this compound is predicted to be governed by the interplay of the inherent stability of the triazole ring and the influence of its substituents. The 1,2,4-triazole ring itself is a robust aromatic system, contributing to a generally high thermal stability.[5] However, the substituents will modulate this.

Key Influencing Factors:

-

Chloro Group: The C-Cl bond is a potential initiation site for decomposition. Depending on the molecular context, dehalogenation can be a primary step in the thermal breakdown of halogenated organic compounds.

-

Methyl Groups: The N-methyl and C-methyl groups can influence stability through electronic and steric effects. They may also participate in decomposition reactions, such as hydrogen abstraction or radical formation.

Based on studies of similar heterocyclic compounds, the decomposition of this compound is anticipated to be an exothermic process.[6]

Experimental Protocols for Thermal Analysis

To rigorously characterize the thermal stability and decomposition of this compound, a suite of thermoanalytical techniques should be employed. The following protocols are designed to provide a comprehensive and self-validating dataset.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Simultaneous TGA-DSC analysis is a powerful tool for determining mass changes and associated heat flow as a function of temperature.[7][8]

Experimental Protocol: TGA-DSC Analysis

-

Instrument Preparation:

-

Ensure the TGA-DSC instrument is calibrated for temperature and heat flow using certified standards (e.g., indium, zinc).

-

Verify the balance is tared and calibrated.

-

-

Sample Preparation:

-

Accurately weigh 3-5 mg of this compound into an appropriate pan (e.g., aluminum or ceramic).

-

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 50 mL/min. Running the experiment in both atmospheres can provide insights into the decomposition mechanism.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min). Using multiple heating rates (e.g., 5, 10, 15, and 20 K·min−1) is crucial for kinetic analysis.[6]

-

-

Data Analysis:

-

From the TGA curve, determine the onset temperature of decomposition (Tonset) and the temperatures at which maximum weight loss occurs.

-

From the DSC curve, identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events, and quantify the associated enthalpy changes (ΔH).[9]

-

Causality Behind Experimental Choices:

-

Inert vs. Oxidative Atmosphere: Comparing results from nitrogen and air helps to distinguish between thermal decomposition and oxidative decomposition processes.

-

Multiple Heating Rates: This allows for the application of model-free kinetic methods (e.g., Kissinger, Ozawa-Flynn-Wall) to determine the activation energy (Ea) of decomposition, providing deeper insight into the reaction kinetics.[6]

Evolved Gas Analysis (EGA) using TGA-FTIR

Coupling the TGA to a Fourier Transform Infrared (FTIR) spectrometer allows for the real-time identification of gaseous products evolved during decomposition.[5]

Experimental Protocol: TGA-FTIR Analysis

-

Instrument Setup:

-

Couple the gas outlet of the TGA to the gas cell of an FTIR spectrometer via a heated transfer line (typically maintained at >200 °C to prevent condensation of evolved products).

-

-

TGA Method:

-

Follow the TGA protocol outlined in section 3.1.

-

-

FTIR Data Collection:

-

Collect FTIR spectra of the evolved gases continuously throughout the TGA run.

-

-

Data Analysis:

-

Correlate the evolution of specific gases (identified by their characteristic IR absorption bands) with the weight loss steps observed in the TGA data. For example, the evolution of HCl, CO2, N2O, and various hydrocarbons could be monitored.

-

Self-Validating System: The combination of TGA and FTIR provides a self-validating system where the mass loss recorded by the TGA can be chemically explained by the identified gaseous products from the FTIR.

Decomposition Kinetics and Mechanism

The decomposition of 1,2,4-triazole derivatives can proceed through various mechanisms, often initiated by the cleavage of the weakest bond.[10][11] For this compound, several potential decomposition pathways can be hypothesized.

Potential Decomposition Pathways:

-

N-N Bond Cleavage: The N-N bond in the triazole ring is often a point of initial fragmentation.[1]

-

C-Cl Bond Cleavage: Homolytic or heterolytic cleavage of the C-Cl bond could initiate a radical or ionic decomposition cascade.

-

Ring Opening and Fragmentation: The triazole ring could undergo concerted ring-opening followed by fragmentation into smaller, more stable molecules.

The evolved gas analysis from TGA-FTIR would be critical in elucidating the actual decomposition pathway by identifying the primary gaseous products.

Kinetic Analysis:

By applying methods such as the Freeman-Carroll method to the TGA data obtained at multiple heating rates, key kinetic parameters can be determined.[2]

Table 1: Hypothetical Kinetic Parameters for the Decomposition of this compound

| Parameter | Symbol | Hypothetical Value Range | Significance |

| Activation Energy | Ea | 150 - 250 kJ/mol | The minimum energy required to initiate decomposition. |

| Pre-exponential Factor | A | 1013 - 1017 s-1 | Relates to the frequency of collisions in the correct orientation for reaction. |

| Reaction Order | n | 0.5 - 2 | Provides insight into the molecularity of the rate-determining step. |

| Enthalpy of Activation | ΔH# | The change in enthalpy in going from reactants to the transition state. | |

| Entropy of Activation | ΔS# | The change in entropy in going from reactants to the transition state. | |

| Gibbs Free Energy of Activation | ΔG# | The overall energy barrier for the reaction. |

Note: These are hypothetical values based on typical ranges for similar compounds and would need to be determined experimentally.

Visualization of Workflows and Pathways

Experimental Workflow for Thermal Analysis

Caption: Experimental workflow for comprehensive thermal analysis.

Hypothetical Decomposition Pathway

Caption: A potential decomposition pathway for the title compound.

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is limited, a robust framework for its investigation can be constructed based on the well-established behavior of related 1,2,4-triazole derivatives. This guide provides the necessary theoretical background and detailed, self-validating experimental protocols for researchers to thoroughly characterize its thermal properties. The proposed methodologies, including simultaneous TGA-DSC and TGA-FTIR, will enable the determination of critical parameters such as decomposition temperature, kinetic data, and the elucidation of the decomposition mechanism. This information is vital for ensuring the safe handling, processing, and formulation of this and similar compounds in pharmaceutical and materials science applications.

References

-

Ipanaque-Chávez, R., Loroño, M., Cordova-Sintjago, T., & Paz, J. L. (2026). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Molecules, 31(1), 109. [Link]

-

Venugopal, S., Saha, S., Kumbhakarna, N., & Vargeese, A. A. (2025). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. Physical Chemistry Chemical Physics. [Link]

-

Venugopal, S., Saha, S., Kumbhakarna, N., & Vargeese, A. A. (2025). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. Physical Chemistry Chemical Physics. [Link]

-

Ipanaque-Chávez, R., Loroño, M., Cordova-Sintjago, T., & Paz, J. L. (2026). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Molecules, 31(1), 109. [Link]

-

Pyrolysis Kinetics and Combustion Behaviors of a High-Nitrogen Compound, 4,4′-Azobis(1,2,4-triazole). (n.d.). ProQuest. [Link]

-

Godhani, D. R., et al. (n.d.). Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Journal of Chemical and Pharmaceutical Research. [Link]

-

Pyrolysis Kinetics and Combustion Behaviors of a High-Nitrogen Compound, 4,4′-Azobis(1,2,4-triazole). (n.d.). ProQuest. [Link]

-

Kommu, N., Ghule, V. D., Kumar, A. S., & Sahoo, A. K. (2014). Triazole-substituted nitroarene derivatives: synthesis, characterization, and energetic studies. Chemistry, an Asian journal, 9(1), 166–178. [Link]

-

Worzakowska, M., Sztanke, M., & Sztanke, K. (2022). Thermal properties and decomposition mechanism of disubstituted fused 1,2,4-triazoles considered as potential anticancer and antibacterial agents. Journal of Thermal Analysis and Calorimetry, 147, 14315-14327. [Link]

-

Ferreira, D., et al. (n.d.). Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment. National Institutes of Health. [Link]

-

SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. (n.d.). [Link]

-

Heat of Formation of Triazole-Based Salts: Prediction and Experimental Validation. (n.d.). [Link]

-

Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. (2021). National Institutes of Health. [Link]

-

3-chloro-1-methyl-1H-1,2,4-triazole. (n.d.). PubChem. [Link]

-

Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. (2024). Netzsch. [Link]

-

Karon, K., et al. (2022). Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. PMC. [Link]

-

Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023). MDPI. [Link]

-

Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. (n.d.). Oriental Journal of Chemistry. [Link]

-

Thermogravimetric analysis (TGA) and differential scanning calorimetry... (n.d.). ResearchGate. [Link]

-

Chemistry of 1, 2, 4-Triazole: A Review Article. (n.d.). International Journal of Science and Research (IJSR). [Link]

-

Chemistry of 1, 2, 4-Triazole: A Review Article. (2016). ResearchGate. [Link]

-

Decomposition products of tetrazoles. (2024). ResearchGate. [Link]

-

TG-FTIR, DSC and quantum chemical studies of the thermal decomposition of quaternary methylammonium halides. (2025). ResearchGate. [Link]

-

Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)- Ones and Their Thione Analogues: A DFT Study with Funct. (2025). Preprints.org. [Link]

-

Mechanism, Kinetics and Thermodynamics of Decomposition for High Energy Derivatives of[1][10][11]Triazolo[4,3-b][1][10][11][12]tetrazine. (2022). MDPI. [Link]

-

The mechanism and kinetics of decomposition of 5-aminotetrazole. (n.d.). PubMed. [Link]

-

Thermal decomposition mechanism of particulate core-shell KClO3-HMX composite energetic material. (n.d.). [Link]

Sources

- 1. Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. dspace.ankara.edu.tr [dspace.ankara.edu.tr]

- 4. ijsr.net [ijsr.net]

- 5. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Pyrolysis Kinetics and Combustion Behaviors of a High-Nitrogen Compound, 4,4′-Azobis(1,2,4-triazole) - ProQuest [proquest.com]

- 7. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]

- 8. Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04861J [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Thermogravimetric analysis, kinetic study, and pyrolysis–GC/MS analysis of 1,1ʹ-azobis-1,2,3-triazole and 4,4ʹ-azobis-1… [ouci.dntb.gov.ua]

Reactivity of the chloro group in 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole

An In-Depth Technical Guide to the Reactivity of the Chloro Group in 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole

Introduction: The Strategic Importance of a Reactive Handle

The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry. Its unique combination of features—metabolic stability, hydrogen bonding capability, and a significant dipole moment—makes it a privileged pharmacophore, frequently incorporated into bioactive molecules to enhance their pharmacokinetic profiles.[1] Compounds built upon this scaffold have demonstrated a vast spectrum of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory effects.[1]

Within this class of valuable heterocycles, This compound stands out as a particularly versatile synthetic intermediate. Its utility stems directly from the strategic placement of a chloro group on the electron-deficient triazole ring. This chlorine atom is not merely a substituent; it is an activatable handle, enabling a diverse array of chemical transformations that are crucial for the synthesis of complex molecular architectures and the exploration of structure-activity relationships (SAR) in drug discovery.[1]

The reactivity of this C3-chloro bond is dictated by the electronic nature of the 1,2,4-triazole ring. The two carbon atoms of the ring are inherently π-deficient due to the electronegativity of the adjacent nitrogen atoms.[2] This electron deficiency renders the C3 carbon highly susceptible to attack by nucleophiles, setting the stage for the primary reaction pathway: nucleophilic aromatic substitution (SNAr).

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is nucleophilic aromatic substitution. The electron-withdrawing effect of the three nitrogen atoms in the ring sufficiently activates the C3 position for the displacement of the chloro group by a wide range of nucleophiles.

Mechanistic Overview

The SNAr reaction on the triazole ring proceeds via a well-established two-step addition-elimination mechanism. First, the nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the electronegative nitrogen atoms of the triazole ring, which provides the necessary stabilization for its formation. In the second, typically rapid step, the leaving group (chloride ion) is expelled, restoring the aromaticity of the ring and yielding the substituted product.

Sources

The Latent Therapeutic Potential of 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant drugs.[1][2] This technical guide delves into the prospective biological activities of a specific, yet underexplored derivative: 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole. While direct experimental data on this compound remains limited, a comprehensive analysis of the vast body of research on substituted 1,2,4-triazoles allows for a scientifically grounded exploration of its therapeutic potential. This document will synthesize existing knowledge on the structure-activity relationships of the 1,2,4-triazole nucleus, with a particular focus on the influence of chloro and methyl substitutions, to project the likely pharmacological profile of this compound. We will explore its potential as an antifungal, antibacterial, anticancer, and herbicidal agent, providing theoretical mechanisms of action, proposed experimental validation protocols, and visual workflows to guide future research endeavors.

Introduction: The Prominence of the 1,2,4-Triazole Core

The five-membered heterocyclic 1,2,4-triazole ring is a privileged structure in drug discovery, renowned for its metabolic stability, favorable pharmacokinetic properties, and its capacity to engage in a multitude of interactions with biological targets.[3][4] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antifungal, antibacterial, antiviral, anticancer, anticonvulsant, and anti-inflammatory effects.[2][3][5] The success of drugs like the antifungal agents fluconazole and itraconazole, and the anticancer drug anastrozole, underscores the therapeutic value of this scaffold.[5]

The subject of this guide, this compound, is a solid at room temperature, soluble in polar organic solvents, and is characterized by the presence of a chlorine atom at the 3-position and methyl groups at the 1 and 5-positions of the triazole ring.[6] These substitutions are not merely decorative; they are anticipated to significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby shaping its biological activity.

Projected Biological Activities and Mechanistic Insights

Based on the extensive literature on 1,2,4-triazole derivatives, we can project several key biological activities for this compound.

Potential Antifungal Activity

The 1,2,4-triazole nucleus is most famously associated with antifungal activity.[7] Triazole antifungals, such as fluconazole, function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Its inhibition disrupts membrane integrity, leading to fungal cell death.

Hypothesized Mechanism of Action:

The nitrogen atoms of the triazole ring in this compound are predicted to chelate the heme iron in the active site of lanosterol 14α-demethylase, a key interaction for enzyme inhibition. The chloro and dimethyl substitutions would modulate the binding affinity and specificity. The chlorine atom, being an electron-withdrawing group, can enhance the acidity of the N-H proton (in the tautomeric form), potentially strengthening the interaction with the enzyme. The methyl groups can contribute to hydrophobic interactions within the binding pocket.

Experimental Workflow for Antifungal Activity Screening

Caption: Workflow for evaluating the antifungal potential of this compound.

Potential Antibacterial Activity

Numerous 1,2,4-triazole derivatives have exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[8] The mechanisms of action are diverse and can include inhibition of DNA gyrase, disruption of cell wall synthesis, and interference with other essential metabolic pathways.

Hypothesized Mechanism of Action:

The planar structure of the triazole ring allows it to intercalate with bacterial DNA or bind to the active sites of enzymes like DNA gyrase. The chloro substituent can enhance the lipophilicity of the molecule, facilitating its passage through the bacterial cell membrane. The methyl groups may contribute to van der Waals interactions with the target protein.

Experimental Protocol: Antibacterial Susceptibility Testing

-

Bacterial Strains: Obtain standard strains of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline, adjusted to a 0.5 McFarland standard.

-

Broth Microdilution:

-

Prepare serial twofold dilutions of this compound in Mueller-Hinton broth in a 96-well microtiter plate.

-

Add the standardized bacterial inoculum to each well.

-

Include positive (bacteria only) and negative (broth only) controls.

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Anticancer Activity

The 1,2,4-triazole scaffold is present in several anticancer agents.[9] Their mechanisms of action are varied and can involve inhibition of kinases, tubulin polymerization, or aromatase.

Hypothesized Mechanism of Action:

The substituted 1,2,4-triazole ring can act as a scaffold to present the chloro and methyl groups in a specific orientation to interact with the active site of an enzyme, such as a kinase or aromatase. The chlorine atom can form halogen bonds, which are increasingly recognized as important in drug-receptor interactions. The overall shape and electronic distribution of the molecule will determine its specific target.

Signaling Pathway: Potential Inhibition of Aromatase

Caption: Hypothesized inhibition of aromatase by this compound.

Potential Herbicidal Activity

Triazole derivatives are also utilized as herbicides. Their mode of action often involves the inhibition of key plant enzymes, such as acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO).

Hypothesized Mechanism of Action:

Similar to its other potential biological activities, the herbicidal effect would likely stem from the inhibition of a vital plant enzyme. The specific substitutions on the triazole ring would confer selectivity for a plant target over its mammalian or fungal counterparts. The presence of a chloro substituent is common in many commercial herbicides.

Structure-Activity Relationship (SAR) Insights

The biological activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of the substituents.

| Substituent | Position | General Effect on Biological Activity |

| Chloro | 3 | Generally enhances lipophilicity and can increase antifungal and antibacterial activity.[7] The electron-withdrawing nature can influence pKa and binding interactions. |

| Methyl | 1 & 5 | Can enhance binding to hydrophobic pockets of enzymes. The position of the methyl group can influence the regioselectivity of other substitutions and the overall conformation of the molecule. |

Synthesis and Characterization

While various methods exist for the synthesis of substituted 1,2,4-triazoles, a common route involves the cyclization of thiosemicarbazide derivatives or the reaction of hydrazides with amides.[10][11][12] The specific synthesis of this compound would likely involve a multi-step process starting from simpler precursors.

General Synthetic Approach

Caption: A generalized synthetic pathway for this compound.

Future Directions and Conclusion

The exploration of this compound presents a compelling opportunity for the discovery of novel therapeutic agents. This technical guide, by synthesizing the extensive knowledge of the 1,2,4-triazole scaffold, provides a foundational framework for initiating research into this specific derivative. The projected antifungal, antibacterial, anticancer, and herbicidal activities, while currently theoretical, are rooted in well-established structure-activity relationships.

Future research should prioritize the synthesis and in vitro screening of this compound against a panel of fungal, bacterial, and cancer cell lines. Positive hits would then warrant further investigation into their specific mechanisms of action, followed by in vivo efficacy and toxicity studies. The journey from a promising scaffold to a clinically approved drug is arduous, but the rich history of 1,2,4-triazoles in medicine suggests that the exploration of novel derivatives like this compound is a worthy endeavor.

References

- CymitQuimica. CAS 56616-95-5: this compound.

- Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46.

- A Comprehensive review on 1, 2, 4 Triazole. (2021).

- Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). Molecules, 27(15), 4945.

- An insight on medicinal attributes of 1,2,4-triazoles. (2020). European Journal of Medicinal Chemistry, 189, 112063.

- Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. (2021). Molecules, 26(21), 6435.

- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Pharmacology, 13, 897380.

- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv

- 1,2,4-Triazoles as Important Antibacterial Agents. (2021). Pharmaceuticals, 14(3), 224.

- Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. (2022). Journal of Medicinal and Chemical Sciences, 5(6), 942-957.

- A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles. (2023). Journal of the Chinese Chemical Society, 70(8), 1-13.

- Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. (2005). Bioorganic & Medicinal Chemistry Letters, 15(23), 5154-5159.

- This compound. Sigma-Aldrich.

- Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. (2020). Bioorganic Chemistry, 104, 104271.

- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022). Journal of Medicinal and Chemical Sciences, 5(4), 543-551.

- A review on methods of synthesis of 1,2,4-triazole derivatives. (2018). International Research Journal of Pharmacy, 9(7), 1-10.

- A CONVENIENT SYNTHESIS OF 1,2,3-TRIAZOLES USING DICHLOROACETALDEHYDE. (1998). HETEROCYCLES, 48(4), 695-702.

- synthesis of 1,2,4 triazole compounds. (2022). Chemistry of 1,2,4-Triazoles in Current Science, 1(1), 1-15.

- Biological features of new 1,2,4-triazole derivatives (a literature review). (2022). Ukrainian Journal of Ecology, 12(1), 1-7.

- This compound | 56616-94-5. ChemicalBook.

- SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES. (2015). UTAR Institutional Repository.

Sources

- 1. ijprajournal.com [ijprajournal.com]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CAS 56616-94-5: this compound [cymitquimica.com]

- 7. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. isres.org [isres.org]

- 12. eprints.utar.edu.my [eprints.utar.edu.my]

Postulated Mechanisms of Action for 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole

An In-depth Technical Guide to the

Foreword